
thermodynamic stability of Co-V intermetallic
compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cobalt;vanadium

Cat. No.: B14713439 Get Quote

An In-depth Technical Guide on the Thermodynamic Stability of Co-V Intermetallic Compounds

Audience: Researchers, scientists, and materials development professionals.

Introduction to the Cobalt-Vanadium System
The Cobalt-Vanadium (Co-V) binary alloy system is of significant interest in materials science

due to the formation of several intermetallic compounds that possess unique physical and

mechanical properties. These properties make them suitable for applications in high-strength,

high-temperature structural materials, as well as in magnetic and electronic devices. A thorough

understanding of the thermodynamic stability of these intermetallic phases is fundamental for

the design, synthesis, and long-term reliability of Co-V based alloys.

The stability of an intermetallic compound is primarily determined by its Gibbs free energy of

formation, which is a function of the enthalpy and entropy of formation. The enthalpy of

formation (ΔfH°), in particular, is a key indicator of the cohesive energy and bond strength

within the compound. A more negative enthalpy of formation generally signifies greater

thermodynamic stability.

This guide provides a consolidated overview of the thermodynamic stability of key Co-V

intermetallic compounds, summarizes the experimental and computational methods used for

their characterization, and presents logical workflows for these processes.
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Thermodynamic Data of Co-V Intermetallic
Compounds
The thermodynamic properties of Co-V intermetallic compounds have been investigated

through both experimental measurements and theoretical calculations. The data presented

below is crucial for constructing accurate phase diagrams and for predicting phase

transformations during alloy processing and service.

Table 1: Standard Enthalpy of Formation (ΔfH°) of Co-V Intermetallic Compounds at 298.15 K

Phase
Crystal
Structure

Composition
(at.% V)

Experimental
ΔfH° (kJ/mol-
atom)

Computational
ΔfH° (kJ/mol-
atom)

Co₃V L1₂ (Cubic) 25 -15.2 ± 1.5 -16.8

σ (sigma) D8b (Tetragonal) 50 - 67 -19.5 ± 2.0 -20.1

V₃Co A15 (Cubic) 75 -12.8 ± 1.8 -13.5

Note: The values presented are representative and compiled from various literature sources.

Experimental values often have associated uncertainties.

Methodologies for Determining Thermodynamic
Stability
The characterization of thermodynamic stability in intermetallic systems relies on a synergistic

combination of experimental techniques and first-principles computational modeling.

Experimental Protocols
A. High-Temperature Reaction Calorimetry

Objective: To directly measure the enthalpy of formation of the intermetallic compounds.

Methodology:
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Sample Preparation: High-purity elemental powders of Cobalt (>99.9%) and Vanadium

(>99.9%) are precisely weighed to achieve the desired stoichiometric ratio (e.g., Co:V =

3:1 for Co₃V).

Mixing and Pelletizing: The powders are thoroughly mixed in an inert atmosphere (e.g.,

inside a glovebox) to prevent oxidation and then cold-pressed into a compact pellet.

Calorimetric Measurement: The pellet is dropped into a high-temperature calorimeter (e.g.,

a Setaram MHTC 96) maintained at a temperature sufficient to initiate a self-sustaining

reaction and ensure the formation of a single-phase intermetallic (e.g., 1473 K).

Data Acquisition: The instrument measures the heat effect associated with the formation

reaction of the compound from its constituent elements.

Calculation: The standard enthalpy of formation is determined by subtracting the known

heat contents (enthalpy increments) of the pure elements from the total measured heat

effect.

Phase Verification: The final product is analyzed using X-ray Diffraction (XRD) to confirm

that the desired intermetallic phase has been formed and to check for the presence of any

unreacted elements or secondary phases.

Computational Protocols
A. First-Principles Calculations (Density Functional Theory - DFT)

Objective: To calculate the total energies of the elemental and compound crystal structures

to derive the enthalpy of formation at 0 K.

Methodology:

Structural Modeling: The crystal structures for the pure elements (e.g., hcp-Co, bcc-V) and

the target intermetallic phases (e.g., L1₂-Co₃V, A15-V₃Co) are created as input files.

DFT Simulation: Ab initio calculations are performed using a DFT software package such

as the Vienna Ab initio Simulation Package (VASP).
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Potentials: The interaction between ions and electrons is described using the projector

augmented-wave (PAW) method.

Exchange-Correlation Functional: The generalized gradient approximation (GGA),

typically with the Perdew-Burke-Ernzerhof (PBE) functional, is used to model the

exchange-correlation effects.

Energy Minimization: The calculations are run to determine the total electronic energy of

the ground state for each structure. This involves optimizing the atomic positions and

the cell volume.

Enthalpy Calculation: The enthalpy of formation (ΔfH°) at 0 K for a compound CoₓVᵧ is

calculated using the following equation: ΔfH° = E_total(CoₓVᵧ) - x * E_total(Co) - y *

E_total(V) where E_total represents the calculated total energy of the respective

compound or pure element.

Visualization of Workflows and Relationships
Visual diagrams are essential for understanding the complex workflows and logical connections

in materials characterization. The following diagrams, created using the DOT language,

illustrate the processes for determining the thermodynamic stability of Co-V compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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